molecular formula C32H26N4O3 B2999297 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 478342-91-5

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2999297
CAS No.: 478342-91-5
M. Wt: 514.585
InChI Key: FEPLWDOPGMVHBL-HIELXXDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound is a chromene-carboxamide derivative featuring a benzimidazole-substituted phenyl group at the carboxamide position and a 2,4-dimethylphenylimino group at the chromene C2 position. Its structure integrates three critical motifs:

  • Chromene core: The 8-methoxy-2H-chromene scaffold is associated with fluorescence properties and bioactivity, as seen in coumarin derivatives .
  • 2,4-Dimethylphenylimino substituent: The imino group introduces planarity, which may influence binding affinity, while methyl groups modulate lipophilicity.

Synthetic routes for analogous chromene-carboxamides often involve condensation of substituted aldehydes with active methylene compounds, followed by functionalization of the imino and carboxamide groups .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O3/c1-19-11-16-25(20(2)17-19)36-32-24(18-22-7-6-10-28(38-3)29(22)39-32)31(37)33-23-14-12-21(13-15-23)30-34-26-8-4-5-9-27(26)35-30/h4-18H,1-3H3,(H,33,37)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPLWDOPGMVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the chromene class of compounds. This article focuses on its biological activity, particularly its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C31H24N4O4\text{C}_{31}\text{H}_{24}\text{N}_{4}\text{O}_{4}

This structure includes a chromene backbone with various substituents that influence its biological activity. The presence of the benzimidazole moiety is particularly significant due to its known pharmacological properties.

1. Anticancer Activity

Recent studies have evaluated the cytotoxic effects of chromone derivatives, including this compound, against several cancer cell lines. For instance, a study reported that derivatives with similar structures exhibited IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR), and colon (HCT-116) cancer cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (μM) Activity
MCF-70.9 - 10Cytotoxicity
OVCAR0.9 - 10Cytotoxicity
HCT-1160.9 - 10Cytotoxicity

2. Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties, particularly as an inhibitor of lipoxygenase enzymes. In vitro assays demonstrated that certain chromone carboxamide derivatives could effectively inhibit the activity of soybean lipoxygenase, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. The structure-activity relationship (SAR) studies indicate that modifications on the chromene nucleus can significantly enhance its potency against these targets.

Case Study 1: Cytotoxic Activity Evaluation

A systematic evaluation was conducted using MTT assays to determine the cytotoxic effects of various chromone derivatives on cancer cell lines. The study highlighted that compounds with specific substitutions exhibited enhanced activity, suggesting a pathway for optimizing therapeutic efficacy .

Case Study 2: Anti-inflammatory Screening

In another study, the anti-inflammatory potential was assessed through enzyme inhibition assays where the compound showed significant inhibition against lipoxygenase at concentrations that did not exhibit cytotoxic effects on normal cells. This dual action makes it a promising candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Compound Name Core Structure Substituents (R1, R2) Key Features Biological Activity (Reported)
Target Compound 8-Methoxy-2H-chromene R1: 4-(1H-Benzimidazol-2-yl)phenyl; R2: 2,4-dimethylphenyl Benzimidazole enhances target binding; methyl groups improve lipophilicity Anticipated antitumor/antifungal*
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15, ) 8-Methoxy-2H-chromene R1: 2-Chlorophenyl; R2: H Chlorine atom increases electron-withdrawing effects; simpler substitution Not specified
(2Z)-8-Methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 8-Methoxy-2H-chromene R1: 1,3-Thiazol-2-yl; R2: 4-CF3-phenyl CF3 group enhances metabolic stability; thiazole introduces heterocyclic diversity Not specified
2-Imino-N-phenyl-2H-chromene-3-carboxamide derivatives (e.g., pyrimidines, thiazolidinones ) 2H-Chromene Varied R1/R2 (e.g., pyrimidine, β-lactam) Functionalization expands bioactivity (e.g., antifungal, antiviral) Antifungal, antiviral, antitumor

*Biological activity inferred from structural analogs in .

Physicochemical and Pharmacological Insights

  • Lipophilicity : The 2,4-dimethylphenyl group in the target compound likely increases logP compared to the 2-chlorophenyl (Compound 15) and CF3-phenyl () analogs.
  • Electronic Effects : The benzimidazole moiety in the target compound may enhance π-π stacking interactions in biological systems, whereas the CF3 group in ’s compound improves resistance to oxidative metabolism .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzimidazole and chromene moieties in this compound?

  • Methodology :

  • Benzimidazole synthesis : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions (e.g., HCl/EtOH reflux) to form the 1H-benzimidazole core. Substituents on the phenyl ring can be introduced via pre-functionalized precursors .
  • Chromene synthesis : Cyclization of 2-imino-2H-chromene-3-carboxamide derivatives using nucleophilic reagents (e.g., hydrazine or ethanolamine) to form fused chromeno[2,3-d]pyrimidin-4-one intermediates. Methoxy groups can be introduced via alkylation or direct substitution .
  • Coupling : Amide bond formation between the benzimidazole-phenylamine and chromene-carboxylic acid using coupling agents like EDC/HOBt.

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

  • Methodology :

  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carboxamide, C=N imine at ~1600–1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons (δ 6.5–8.5 ppm for benzimidazole and chromene rings).
  • Methoxy singlet (δ ~3.8 ppm).
  • Imine proton (δ ~8.0–8.5 ppm for Z-configuration) .
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What preliminary biological assays are suggested based on structural analogs?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or proteases due to the benzimidazole’s affinity for ATP-binding pockets.
  • Anticonvulsant activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) models, as benzimidazole-chromene hybrids have shown CNS activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can reaction conditions be optimized for the imine (C=N) linkage formation to maximize Z-configuration stability?

  • Methodology :

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance imine formation kinetics.
  • Temperature control : Low-temperature reactions (0–5°C) to minimize isomerization to the E-configuration .
  • Monitoring : Real-time FT-IR or in-situ NMR to track reaction progress and configuration stability .

Q. What computational approaches validate the Z-configuration and electronic properties of the imine group?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare Z/E isomer stability. Analyze frontier molecular orbitals (HOMO-LUMO) for charge distribution .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to correlate configuration with activity .

Q. How can contradictory biological activity data across analogs be systematically addressed?

  • Methodology :

  • SAR studies : Synthesize derivatives with variations in:
  • Methoxy position (para vs. ortho on chromene).
  • Substituents on the 2,4-dimethylphenyl imine group.
  • Data normalization : Use standardized assays (e.g., IC₅₀ values) and multivariate analysis (PCA) to identify critical structural contributors .

Q. What challenges arise in scaling up the synthesis, and how can flow chemistry mitigate them?

  • Methodology :

  • Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • In-line purification : Integrate scavengers or membranes to remove byproducts (e.g., unreacted amines).
  • DoE optimization : Apply response surface methodology (RSM) to maximize yield and minimize waste .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., pH, stirring rate) meticulously, as minor variations can alter product distribution in multi-step syntheses .
  • Analytical Cross-Validation : Combine XRD (for crystalline intermediates) with NMR/IR to resolve ambiguities in complex spectra .
  • Biological Assay Design : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.